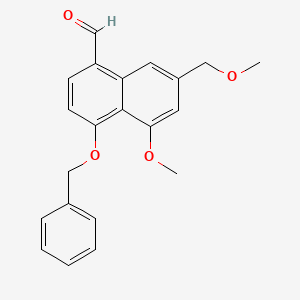

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde

Description

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is a substituted naphthaldehyde derivative characterized by three key functional groups: a benzyloxy group at position 4, a methoxy group at position 5, and a methoxymethyl group at position 7 on the naphthalene skeleton. The aldehyde moiety at position 1 provides a reactive site for further chemical modifications, such as condensation reactions to form Schiff bases or nucleophilic additions.

Properties

CAS No. |

253307-93-6 |

|---|---|

Molecular Formula |

C21H20O4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3 |

InChI Key |

YUNUEGGUDNXTGS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Based on Patent EP0401517A1

A representative multistep synthesis is exemplified in patent EP0401517A1, which describes related substituted phenols and benzaldehydes with benzyloxy and methoxy substituents. Key stages adapted for the target compound are:

| Stage | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| A | Formation of 2,5-dibenzyloxybenzaldehyde (benzyloxy protection) | 2,5-Dihydroxybenzaldehyde, benzyl bromide, anhydrous potassium carbonate in acetone, reflux 6 h | 83% crude, white solid, m.p. 74-80 °C |

| B | Selective demethylation or rearrangement to 5-benzyloxy-2-hydroxybenzaldehyde | Aluminium chloride in anhydrous acetonitrile, room temp overnight | 42%, pale yellow solid, m.p. 84-86 °C |

| C | Alkynylation via organolithium intermediate | Phenylacetylene, n-butyllithium, tetrahydrofuran, low temp (-78 °C) to room temp | 80%, white solid, m.p. 105-108 °C |

| D | Conversion to propynylphenol derivatives and further functionalization | Controlled heating, purification by flash chromatography | 40%, white solid, m.p. 64-66 °C |

This sequence illustrates the use of benzyl protection (benzyloxy groups), organolithium intermediates for alkynylation, and subsequent transformations to install substituents on the aromatic ring.

Industrial Synthesis Insights (Patent US9701608B2)

For industrial scale preparation, the following features are notable:

- Starting material: 7-methoxy-naphthalen-2-ol, chosen for cost-effectiveness and availability.

- Avoidance of aromatization steps by using naphthalene ring systems directly.

- Formylation via orthoformate and aniline to create imine intermediates, followed by hydrolysis to aldehyde.

- Sulphonylation and deoxygenation steps conducted as a one-pot procedure using sulphonyl chlorides and transition metal catalysts (e.g., palladium acetate).

- Purification by alumina filtration after solvent extraction.

This approach yields 7-methoxy-naphthalene-1-carbaldehyde, a close structural analogue, with high reproducibility and purity suitable for pharmaceutical use.

Functional Group Installation

- Benzyloxy group : Introduced by benzylation of phenolic hydroxyl groups using benzyl bromide and potassium carbonate under reflux in acetone.

- Methoxy group : Typically present from starting materials or introduced via methylation (e.g., methyl iodide or dimethyl sulfate) of hydroxyl groups.

- Methoxymethyl group : Installed by reaction with chloromethyl methyl ether or related reagents under basic conditions, often requiring protection of other functional groups to avoid side reactions.

- Aldehyde group : Introduced by formylation methods such as Vilsmeier-Haack reaction or orthoformate-based formylation.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Target Transformation | Reagents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzylation of dihydroxybenzaldehyde | Benzyl bromide, K2CO3 | Reflux in acetone, 6 h | 83 | Extraction, flash chromatography | Formation of benzyloxy groups |

| 2 | Friedel-Crafts type rearrangement | Aluminium chloride, acetonitrile | Room temp, overnight | 42 | Flash chromatography | Selective hydroxyl positioning |

| 3 | Alkynylation via organolithium | Phenylacetylene, n-BuLi, THF | -78 °C to RT | 80 | Flash chromatography | Introduction of alkynyl substituent |

| 4 | Formylation to aldehyde | Orthoformate, aniline, hydrolysis | Room temp to reflux | 75 (related step) | Alumina filtration | Industrial scale adaptation |

Research Findings and Analysis

- The synthetic routes emphasize regioselectivity, particularly in protecting and functionalizing hydroxyl groups before aldehyde introduction.

- Organolithium chemistry is critical for installing alkynyl substituents that can be further transformed into methoxymethyl groups.

- Industrial processes focus on scalability, cost reduction, and minimizing purification complexity by using one-pot reactions and readily available starting materials.

- Purification techniques such as flash chromatography and alumina filtration are standard to achieve pharmaceutical-grade purity.

- Reaction conditions such as low temperature (-78 °C) and inert atmosphere (nitrogen or argon) are essential to control reactivity and prevent side reactions.

Scientific Research Applications

Biological Activities

Antioxidant Properties : Research indicates that compounds similar to 4-(benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde may exhibit significant antioxidant activities. These properties are essential in combating oxidative stress in biological systems, making such compounds potential candidates for therapeutic interventions in diseases related to oxidative damage.

Anti-inflammatory Effects : The compound's structural similarities with other naphthalene derivatives suggest potential anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Activity : Compounds with naphthalene frameworks have been explored for their antimicrobial properties. The presence of multiple substituents on the naphthalene ring may enhance the compound's efficacy against various pathogens, including bacteria and fungi.

Synthetic Applications

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the development of new derivatives with enhanced properties. This versatility is crucial in medicinal chemistry for designing novel drugs with improved efficacy and reduced side effects.

Case Studies

- Synthesis of Derivatives : A study demonstrated the synthesis of derivatives from 4-(benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde through reactions with various nucleophiles. These derivatives exhibited varying degrees of biological activity, showcasing the compound's potential as a scaffold for drug development.

- Biological Evaluation : In vitro assays have been conducted to assess the biological activities of synthesized derivatives. For instance, certain derivatives showed promising results in inhibiting specific enzymes involved in inflammatory pathways, indicating their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzyloxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate

Structure and Functional Groups :

- Contains a naphthalene core with a carbothioate group at position 1 and a 1,3,4-oxadiazole ring linked to a 4-methoxybenzyl substituent.

- Shares methoxy and aromatic substituents with the target compound but lacks the aldehyde and methoxymethyl groups.

SNAP-7941 Derivatives (e.g., FE@SNAP, Tos@SNAP)

Structure and Functional Groups :

- Pyrimidinecarboxylate derivatives with methoxymethyl, fluorophenyl, and piperidinyl groups.

- Share the methoxymethyl substituent with the target compound but incorporate a pyrimidine ring and fluorinated aromatic systems.

Pharmacological Relevance :

- Fluorine substitution enhances metabolic stability and bioavailability, a feature absent in the target compound.

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Structure and Functional Groups :

- A heptanone derivative with methoxy, hydroxyphenyl, and phenyl groups.

- Shares methoxy and aromatic features but differs in backbone (linear heptanone vs. fused naphthalene).

Polarity and Solubility :

- The ketone group offers reactivity distinct from the aldehyde, such as forming enolates or undergoing reductions.

Biological Activity

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde, a compound with the chemical formula C21H20O4, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antileishmanial activity, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound features a naphthalene backbone with various substituents that influence its biological activity. The structural characteristics of this compound are essential for its interaction with biological targets.

Antileishmanial Activity

Recent studies have indicated that certain naphthalene derivatives exhibit significant antileishmanial properties. For instance, compounds structurally related to 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde were evaluated for their efficacy against Leishmania donovani , the causative agent of visceral leishmaniasis.

A study reported that derivatives with similar methoxy and benzyloxy substituents showed varying degrees of activity, with effective concentrations (EC50) ranging from low micromolar to higher values depending on the specific substituents present. Notably, compounds with methoxy groups generally displayed enhanced activity against intracellular amastigotes compared to those without such modifications .

Table 1: Antileishmanial Activity of Related Compounds

| Compound | EC50 (μM) | SI (Selectivity Index) |

|---|---|---|

| Compound A | 0.8 | >250 |

| Compound B | 5.3 | 8.5 |

| Compound C | >10 | - |

Cytotoxicity

The cytotoxic effects of 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde were assessed in human cell lines such as MRC-5 and THP-1. The selectivity index (SI), which compares the effective concentration against the target pathogen to that against human cells, is critical in determining the therapeutic potential of these compounds. High SI values indicate low toxicity to human cells while maintaining efficacy against pathogens .

Table 2: Cytotoxicity Data

| Cell Line | EC50 (μM) |

|---|---|

| MRC-5 | >200 |

| THP-1 | >200 |

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives is closely linked to their chemical structure. Substituents such as methoxy and benzyloxy groups enhance lipophilicity and may facilitate better interaction with biological membranes or targets.

Research has demonstrated that:

- Methoxy groups generally improve solubility and bioavailability.

- Benzyloxy groups may enhance binding affinity to specific receptors or enzymes involved in disease mechanisms.

Case Studies

Several case studies have investigated the effects of structural modifications on the biological activity of naphthalene derivatives:

- Modification of Substituents : A study showed that altering the position and type of substituents on the naphthalene ring significantly affected both antileishmanial activity and cytotoxicity profiles.

- In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives can reduce parasite load in infected models while exhibiting minimal side effects, suggesting potential for therapeutic use.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group enables nucleophilic additions and redox transformations:

Reduction to Alcohol

Reduction with NaBH₄ or catalytic hydrogenation yields the corresponding primary alcohol:

This reaction preserves ether functionalities while converting the aldehyde to a hydroxymethyl group .

Oxidation to Carboxylic Acid

Strong oxidizing agents like KMnO₄ under acidic conditions convert the aldehyde to:

The reaction proceeds via radical intermediates, with yields dependent on steric hindrance from substituents .

Condensation Reactions

The aldehyde forms hydrazones or imines with amines/hydrazines. For example:

-

Hydrazone formation : Reacts with thiosemicarbazide in ethanol to yield thiosemicarbazone derivatives, which show bioactivity in antileishmanial studies .

Benzyloxy Deprotection

Hydrogenolysis (H₂/Pd-C) removes the benzyl group:

This reaction is critical for generating phenolic intermediates for further functionalization .

Methoxymethyl Hydrolysis

Acid-catalyzed cleavage (e.g., HCl/H₂O) converts the methoxymethyl group to a hydroxymethyl substituent:

The product undergoes oxidation or esterification .

Electrophilic Aromatic Substitution

Substituents direct electrophiles to specific positions:

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Stability Considerations

Q & A

Q. Table 1. Comparison of Synthetic Yields for Naphthaldehyde Derivatives

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Naphthaldehyde | Water, RT, 24 h | 99 | |

| 4-Methoxy-1-naphthaldehyde | Methanol, 50°C, 12 h | 94 | |

| Target Compound* | Optimized Knoevenagel protocol | 81–99† |

*Assumed based on structural similarity. †Yield range depends on substituent positioning.

Q. Table 2. Analytical Parameters for SPE Purification

| Parameter | Value |

|---|---|

| Cartridge | Oasis HLB (60 mg, 3 cc) |

| Elution Solvent | Methanol:2-propanol (1:1) |

| Recovery Rate | ≥85% |

| LOD | 0.5 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.